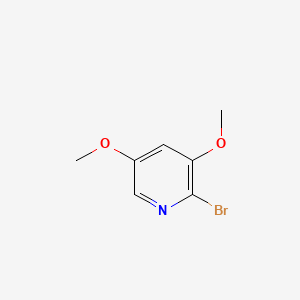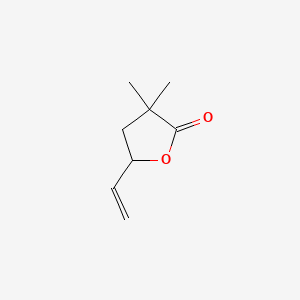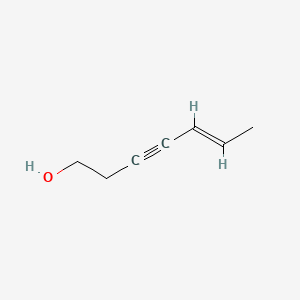
2-Bromo-3,5-dimethoxypyridine
Übersicht
Beschreibung
2-Bromo-3,5-dimethoxypyridine is a chemical compound with the empirical formula C7H8BrN . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dimethoxypyridine involves several steps, including bromination and subsequent microwave-assisted, Pd-catalysed C(sp2)–P couplings . The overall yield of the synthesis process could be increased significantly by optimizing the protocol .Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dimethoxypyridine has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-3,5-dimethoxypyridine are complex and involve multiple steps. The reactions are influenced by various factors such as the nature of the reactants, the reaction conditions, and the presence of catalysts.Safety And Hazards
2-Bromo-3,5-dimethoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this chemical .
Eigenschaften
IUPAC Name |
2-bromo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIZRDEGATWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxypyridine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)
![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)




![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)


![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)
